Sodium p-(1H-imidazol-1-yl)phenolate
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Overview
Description
Sodium p-(1H-imidazol-1-yl)phenolate is an organic compound with the molecular formula C9H7N2NaO. It is a sodium salt derivative of p-(1H-imidazol-1-yl)phenol, characterized by the presence of an imidazole ring attached to a phenol group. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium p-(1H-imidazol-1-yl)phenolate typically involves the reaction of p-(1H-imidazol-1-yl)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group deprotonates to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium p-(1H-imidazol-1-yl)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, especially with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated phenolate derivatives.
Scientific Research Applications
Sodium p-(1H-imidazol-1-yl)phenolate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium p-(1H-imidazol-1-yl)phenolate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the phenolate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the sodium ion.
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl): Contains a benzimidazole ring instead of an imidazole ring.
1-(4-Hydroxyphenyl)imidazole: Similar structure but without the sodium ion .
Uniqueness: Sodium p-(1H-imidazol-1-yl)phenolate is unique due to the presence of both the imidazole and phenolate groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility in water, making it more versatile for various applications .
Properties
CAS No. |
71662-40-3 |
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Molecular Formula |
C9H7N2NaO |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
sodium;4-imidazol-1-ylphenolate |
InChI |
InChI=1S/C9H8N2O.Na/c12-9-3-1-8(2-4-9)11-6-5-10-7-11;/h1-7,12H;/q;+1/p-1 |
InChI Key |
NCJDARDSMOQBNV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)[O-].[Na+] |
Origin of Product |
United States |
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